Fingolimod Palmitate Amide

説明

Fingolimod Palmitate Amide is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily known for its use in the treatment of relapsing-remitting multiple sclerosis. This compound is an experimental compound that combines the properties of Fingolimod with the fatty acid palmitate, potentially enhancing its pharmacokinetic and pharmacodynamic profiles.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fingolimod Palmitate Amide typically involves the following steps:

Friedel-Crafts Acylation: Starting with n-octylbenzene and 3-nitropropionic acid, a Friedel-Crafts acylation reaction is performed using aluminum chloride as a catalyst.

Reduction: The resulting product undergoes reduction to form the corresponding amine.

Double Henry Reaction: This step involves the formation of a nitroalkene intermediate, followed by hydrogenation to yield the desired amine.

Amidation: The final step involves the amidation of Fingolimod with palmitic acid to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine and hydroxyl functional groups.

Reduction: Reduction reactions can be used to modify the nitroalkene intermediates during synthesis.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with altered pharmacological properties.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives.

科学的研究の応用

Multiple Sclerosis Treatment

Fingolimod was the first oral agent approved for relapsing forms of multiple sclerosis, with Fingolimod Palmitate Amide being studied for enhanced efficacy and safety profiles. Clinical trials have demonstrated that fingolimod significantly reduces annualized relapse rates and disease activity in patients with relapsing-remitting MS.

- Efficacy Data : A retrospective study involving 414 patients showed a 65% reduction in relapse rates during the first year and a 70% reduction after two years of treatment with fingolimod . Additionally, 67.9% of patients achieved no evidence of disease activity (NEDA-3) after one year .

Formulation Strategies

The formulation of this compound is critical for its therapeutic effectiveness. Research has focused on developing stable solid dosage forms that enhance patient compliance and bioavailability.

- Solid Dosage Forms : Recent patents highlight methods for preparing solid oral dosage forms that dissolve rapidly in the oral cavity, improving the pharmacokinetics of fingolimod . These formulations are particularly beneficial for populations that struggle with swallowing pills.

Case Study: Efficacy in Real-World Settings

A systematic review assessed the real-world effectiveness of fingolimod across various studies. It found that treatment improved clinical outcomes compared to pre-treatment periods and was more effective than traditional therapies like interferons or glatiramer acetate . However, comparisons with natalizumab yielded inconsistent results, indicating the need for further investigation into treatment methodologies.

Safety Profile and Long-Term Use

The safety profile of this compound is an essential consideration in its application. Clinical trials have reported adverse events such as cardiac effects upon first-dose administration, infections, and macular edema . Continuous monitoring and long-term studies are necessary to fully understand these risks.

作用機序

Fingolimod Palmitate Amide exerts its effects by modulating sphingosine 1-phosphate receptors. Upon phosphorylation, it binds to these receptors, leading to the sequestration of lymphocytes in lymphoid tissues. This reduces the number of circulating lymphocytes, thereby modulating the immune response . Additionally, it may activate protein phosphatase 2A, leading to apoptosis and autophagy in certain cell types .

類似化合物との比較

Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.

Siponimod: Another sphingosine 1-phosphate receptor modulator with similar immunomodulatory effects.

Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Fingolimod Palmitate Amide is unique due to the addition of the palmitate moiety, which may enhance its pharmacokinetic profile and potentially provide additional therapeutic benefits .

生物活性

Fingolimod Palmitate Amide (FPA) is a derivative of fingolimod, a sphingosine-1-phosphate receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of FPA, focusing on its mechanism of action, effects on various cellular processes, pharmacokinetics, and potential therapeutic applications.

Target Receptors

this compound primarily targets sphingosine-1-phosphate receptors (S1PRs) located on lymphocytes. By binding to these receptors, FPA prevents lymphocytes from exiting lymph nodes, thereby reducing their availability in the bloodstream and limiting autoimmune responses associated with MS and other inflammatory conditions.

Biochemical Pathways

FPA influences several biochemical pathways:

- Inhibition of Enzymes : It inhibits histone deacetylases (HDACs), transient receptor potential cation channel subfamily M member 7 (TRPM7), and cytosolic phospholipase A2α (cPLA2α).

- Modulation of Lipid Levels : FPA reduces levels of lysophosphatidic acid (LPA) in plasma.

- Activation of Protein Phosphatases : It activates protein phosphatase 2A (PP2A), which plays a role in various signaling pathways.

Cellular Effects

This compound exhibits diverse effects on cellular functions:

- Cell Signaling Modulation : FPA alters cell signaling pathways, affecting gene expression and cellular metabolism.

- Induction of Apoptosis and Autophagy : It can induce programmed cell death and autophagic processes, which are crucial for maintaining cellular homeostasis.

- Macrophage Polarization : FPA promotes a shift in macrophage phenotype from M1 (pro-inflammatory) to M2 (anti-inflammatory), which may have implications for immune regulation .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Bioavailability : The compound has an oral bioavailability exceeding 90%, indicating efficient absorption regardless of dietary intake.

- Stability : It maintains pharmacological activity over extended periods, although certain conditions may lead to degradation that could impact efficacy.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

Neuroprotective Effects

The "EVOLUTION" study assessed the impact of fingolimod on patients with relapsing-remitting MS. After 24 months, 47.5% of patients exhibited no clinical or MRI activity, suggesting neuroprotective effects that limit inflammation and brain atrophy .

Safety Profile

In a systematic review involving over 2,600 patients treated with fingolimod for MS, the incidence of macular edema was low but highlighted the need for ophthalmic monitoring during treatment. Most cases resolved upon discontinuation of the drug .

Efficacy in Real-World Settings

A Hungarian observational study indicated that fingolimod treatment significantly improved clinical outcomes compared to prior therapies. Patients experienced lower annualized relapse rates and enhanced quality of life measures .

Comparison with Similar Compounds

| Compound | Mechanism | Primary Use |

|---|---|---|

| Fingolimod | S1PR modulation | Multiple sclerosis |

| Siponimod | S1PR modulation | Multiple sclerosis |

| Ozanimod | S1PR modulation | Ulcerative colitis |

| This compound | Enhanced S1PR modulation | Potentially broader therapeutic applications |

This compound is distinguished by its palmitate moiety, which may enhance its pharmacokinetic profile and therapeutic potential compared to its parent compound and other modulators .

特性

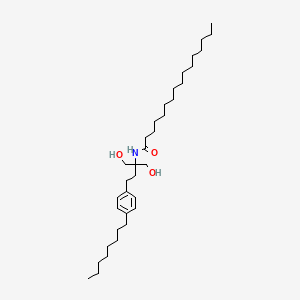

IUPAC Name |

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWOLRQIQQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242271-26-6 | |

| Record name | Fingolimod palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINGOLIMOD PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。